(R)-Methyl 2-methoxy-2-phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-methoxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXGVJSDWUGKC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80491997 | |
| Record name | Methyl (2R)-methoxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32174-46-2 | |
| Record name | Methyl (2R)-methoxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Methyl 2-methoxy-2-phenylacetate
This guide provides a comprehensive analysis of the key spectroscopic data for the chiral compound (R)-Methyl 2-methoxy-2-phenylacetate, a valuable building block in organic synthesis and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the scientific rationale for the observed spectral features and detailed experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound possesses a stereogenic center at the alpha-carbon, making the analysis of its chiral purity crucial. Its structure incorporates a phenyl ring, an ester group, and a methoxy group, each contributing distinct signatures to its spectroscopic profile.
Molecular Formula: C₁₀H₁₂O₃[1]
Molecular Weight: 180.20 g/mol [1]
A thorough spectroscopic analysis is essential for confirming the identity, purity, and stereochemical integrity of this compound. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For a chiral compound like this compound, NMR can not only confirm the connectivity of atoms but also provide information about its enantiomeric purity when using appropriate techniques.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Aromatic (C₆H₅) | 7.25 - 7.50 | Multiplet | 5H | The five protons on the phenyl ring are in different chemical environments and will appear as a complex multiplet in the aromatic region. |
| Methine (α-CH) | ~4.80 | Singlet | 1H | This proton is attached to the chiral center, which is bonded to an oxygen atom and a phenyl group, causing a significant downfield shift. It appears as a singlet as there are no adjacent protons. |
| Ester Methyl (COOCH₃) | ~3.70 | Singlet | 3H | The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen, typically appearing as a sharp singlet. |
| Methoxy (OCH₃) | ~3.40 | Singlet | 3H | The methyl protons of the methoxy group are deshielded by the attached oxygen atom and appear as a singlet. |
Causality Behind Experimental Choices: A standard ¹H NMR experiment is typically sufficient for routine characterization. The choice of a deuterated solvent like chloroform-d (CDCl₃) is common as it is a good solvent for this type of compound and its residual peak does not interfere with the signals of interest.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| Carbonyl (C=O) | ~171 | The ester carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |
| Aromatic (ipso-C) | ~135 | The carbon of the phenyl ring directly attached to the chiral center. |
| Aromatic (ortho, meta, para-C) | 127 - 130 | The remaining aromatic carbons will appear in this region. The exact shifts depend on their position relative to the substituent. |
| Methine (α-C) | ~82 | The chiral carbon is significantly deshielded due to the attached oxygen and phenyl group. |
| Ester Methyl (COOCH₃) | ~52 | The carbon of the ester methyl group. |
| Methoxy (OCH₃) | ~57 | The carbon of the methoxy group. |
Expertise in Spectral Interpretation: The chemical shifts are predicted based on the functional groups present. The downfield shift of the carbonyl and the α-carbon are characteristic features. The aromatic region will show multiple peaks due to the different environments of the phenyl carbons.
Chiral NMR Analysis: Assessing Enantiomeric Purity
Standard NMR techniques cannot distinguish between enantiomers. To determine the enantiomeric excess (e.e.) of this compound, a chiral discriminating agent must be used.
Methodology: The use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is required. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which are distinguishable by NMR.
-
Chiral Solvating Agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol): The CSA forms transient diastereomeric complexes with the analyte, leading to separate signals for the enantiomers in the ¹H NMR spectrum.
-
Chiral Derivatizing Agents (e.g., Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid): The CDA reacts with the analyte (if it has a suitable functional group, which this target molecule does not directly possess for this reagent) to form stable diastereomeric derivatives that can be distinguished by NMR.
Experimental Workflow for Chiral NMR Analysis:
Caption: Workflow for determining enantiomeric excess using a chiral solvating agent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3060-3030 | C-H stretch | Aromatic | Medium |
| ~2950, 2850 | C-H stretch | Aliphatic (CH₃) | Medium |
| ~1745 | C=O stretch | Ester | Strong |
| ~1600, 1495 | C=C stretch | Aromatic | Medium-Weak |
| ~1250, 1100 | C-O stretch | Ester and Ether | Strong |
Interpretation Insights: The most prominent peak in the IR spectrum will be the strong absorption of the ester carbonyl (C=O) group around 1745 cm⁻¹. The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretches will also be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretches, which are characteristic of the molecule as a whole.
Experimental Protocol: Liquid Film IR
Caption: Protocol for acquiring an IR spectrum of a liquid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Expected Mass-to-Charge Ratios (m/z):
| m/z | Ion | Fragmentation Pathway |
| 180 | [M]⁺ | Molecular ion |
| 121 | [C₈H₉O]⁺ | Loss of the carbomethoxy group (•COOCH₃) |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement and fragmentation of the phenyl-containing fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond to the chiral center. |
Trustworthiness of Fragmentation Analysis: The fragmentation pattern is a reproducible "fingerprint" of the molecule. The base peak at m/z 121 is highly characteristic and results from the stable benzyl-type cation with an adjacent methoxy group. The presence of the tropylium ion (m/z 91) and the phenyl cation (m/z 77) are common features in the mass spectra of compounds containing a phenyl group.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: A typical GC-MS workflow for the analysis of a volatile organic compound.
Conclusion
The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structure confirmation, while chiral NMR techniques are essential for determining enantiomeric purity. The provided protocols offer a starting point for reliable and reproducible data acquisition in a research or drug development setting.
References
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PubChem. Methyl 2-methoxy-2-phenylacetate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to (R)-α-Methoxyphenylacetic Acid (MPA) as a Chiral Derivatizing Agent
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of asymmetric synthesis and drug development, the precise determination of stereochemistry is not merely a procedural step but a foundational pillar of safety and efficacy. While the user's query specified (R)-Methyl 2-methoxy-2-phenylacetate, this guide addresses the broader and more functionally relevant topic of its parent acid, (R)-α-Methoxyphenylacetic acid (MPA) . MPA serves as a pivotal second-generation chiral derivatizing agent for Nuclear Magnetic Resonance (NMR) spectroscopy. The requested methyl ester is, in fact, an exemplar of the diastereomeric products formed when MPA is used to analyze a chiral alcohol (in this case, methanol). This guide delves into the historical context, scientific principles, and practical application of MPA, providing the necessary framework for its effective use in determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.
Historical Perspective: From Mosher's Innovation to a New Generation of Reagents
The field of NMR-based stereochemical analysis was revolutionized by Harry S. Mosher in the late 1960s and early 1970s with the introduction of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The "Mosher method" established a paradigm: convert a mixture of indistinguishable enantiomers into a pair of diastereomers, which possess distinct NMR spectra.[1] This is achieved by reacting a chiral alcohol or amine with an enantiomerically pure form of the derivatizing agent.[2]
While groundbreaking, the fluorine atom in MTPA presented certain complexities in the analysis of ¹H NMR spectra due to overlapping shielding and deshielding effects from its multiple rotamers.[3] This led to the exploration of analogues that could offer a simpler, more predictable conformational model. Arising from this need, α-methoxyphenylacetic acid (MPA) , also known as O-methylmandelic acid, emerged as a highly effective alternative. Sometimes referred to as Trost's reagent, MPA lacks the trifluoromethyl group, leading to a more rigid and predictable conformation in its diastereomeric esters and amides, which often results in larger and more easily interpretable chemical shift differences (Δδ) in ¹H NMR spectroscopy.[3][4]
The Underlying Principle: Anisotropic Effect and Conformational Modeling
The efficacy of MPA as a chiral derivatizing agent is rooted in the magnetic anisotropy of its phenyl ring. When an enantiomerically pure sample of (R)- or (S)-MPA is esterified with a chiral alcohol, two key conformational states (rotamers) exist in solution around the Cα-CO bond: a syn-periplanar (sp) and an anti-periplanar (ap) conformer.[5]
For MPA esters, the sp conformer, where the carbonyl and Cα-H bonds are eclipsed, is significantly lower in energy and thus more populated.[4] In this preferred conformation, the phenyl group of the MPA moiety is oriented in a way that creates a distinct shielding cone. The substituents of the chiral alcohol (let's designate them as a larger group, L₂, and a smaller group, L₁) will either fall into this shielding cone (experience an upfield shift in the NMR spectrum) or be positioned away from it.
The critical insight of the method is that for the two diastereomers formed—(R)-MPA with (R)-alcohol and (R)-MPA with (S)-alcohol—the relative positioning of L₁ and L₂ with respect to the phenyl shielding cone is reversed. This reversal is the origin of the observable differences in their NMR spectra.
A simplified representation of the preferred conformation of diastereomeric MPA esters. The phenyl group shields one substituent (L1 or L2) of the chiral alcohol, leading to predictable NMR shifts.
Determining Absolute Configuration and Enantiomeric Excess
The analysis hinges on a comparative study of two samples: one where the chiral analyte is reacted with (R)-MPA and another with (S)-MPA.
-
Enantiomeric Excess (ee) Determination : For a non-enantiopure sample, reaction with a single enantiomer of MPA (e.g., (R)-MPA) will produce two diastereomers. The relative ratio of these diastereomers, determined by integrating a pair of well-resolved, corresponding signals in the ¹H NMR spectrum, directly reflects the enantiomeric excess of the original analyte.[1]
-
Absolute Configuration Determination : This requires preparing two separate samples: one with (R)-MPA and one with (S)-MPA. The ¹H NMR spectra are recorded for both, and the chemical shifts (δ) of the protons on the analyte portion of the molecule are carefully assigned. The difference in chemical shifts (Δδ = δS - δR) is then calculated for each corresponding proton.[6]
Based on the conformational model:
-
Protons on one side of the molecule (e.g., within L₁) will have a positive Δδ value.
-
Protons on the other side (e.g., within L₂) will have a negative Δδ value.
By mapping the signs of these Δδ values onto the structure of the analyte, its absolute configuration can be unambiguously assigned according to the Cahn-Ingold-Prelog priority rules.[7][8]
Data Presentation: A Representative Example
The following table illustrates the expected data for the analysis of a hypothetical chiral secondary alcohol, (S)-sec-phenylethanol.
| Proton Assignment | δ for (S)-MPA Ester (ppm) | δ for (R)-MPA Ester (ppm) | Δδ (δS - δR) | Predicted Sign for (S)-Alcohol |
| Carbinol H | 4.95 | 5.05 | -0.10 | Negative |
| Methyl H's | 1.50 | 1.42 | +0.08 | Positive |
| Phenyl H's (ortho) | 7.30 | 7.25 | +0.05 | Positive |
Field-Proven Experimental Protocols
Trustworthiness in this method is derived from a meticulous and consistent experimental workflow. The following protocols are designed as self-validating systems.
Protocol 1: Preparation of Diastereomeric MPA Esters for NMR Analysis
Objective: To convert a chiral alcohol into its corresponding (R)- and (S)-MPA esters for NMR analysis.
Materials:
-
Chiral alcohol (approx. 5-10 mg, ~1 equivalent)
-
(R)-(-)-α-Methoxyphenylacetic acid [3966-32-3]
-
(S)-(+)-α-Methoxyphenylacetic acid [26164-26-1]
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous dichloromethane (DCM)
-
High-quality NMR tubes[9]
Workflow Diagram:
Experimental workflow for the preparation of MPA esters.
Step-by-Step Methodology:
-
Preparation : In two separate, clean, and dry vials labeled 'R' and 'S', weigh approximately 5 mg of the chiral alcohol.[9]
-
Reagent Addition (Vial R) : To vial 'R', add ~1.2 molar equivalents of (R)-MPA, ~1.2 molar equivalents of DCC, and a catalytic amount of DMAP.
-
Reagent Addition (Vial S) : To vial 'S', repeat step 2 using (S)-MPA.
-
Reaction : Add approximately 0.5 mL of anhydrous DCM to each vial. Seal the vials and stir the contents at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Workup : The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM. Filter each reaction mixture through a small pipette plugged with cotton or glass wool directly into a new clean vial to remove the precipitated DCU.
-
Solvent Removal : Carefully evaporate the DCM from each vial under a gentle stream of nitrogen. Avoid excessive heating.
-
NMR Sample Preparation : Dissolve the resulting crude ester residue from each vial in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[10]
-
Analysis : Transfer each solution into a separate, high-quality NMR tube, ensuring no solid particles are present. Acquire high-resolution ¹H NMR spectra for both samples.[11]
Conclusion: The Enduring Utility of MPA
While newer and more sophisticated methods for stereochemical determination exist, the use of α-methoxyphenylacetic acid (MPA) remains a robust, reliable, and accessible technique for researchers. Its predictable conformational behavior provides a clear and logical framework for interpreting NMR data, making it a more dependable choice in many cases than its predecessor, MTPA.[3] For professionals in drug discovery and development, a thorough understanding of this method provides a powerful tool for validating synthetic outcomes and ensuring the stereochemical integrity of chiral molecules.
References
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Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Chemistry. Available at: [Link]
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Latypov, S. K., et al. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry. Available at: [Link]
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MySkinRecipes. (n.d.). (R)-(-)-alpha-Methoxyphenylacetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Expected NMR shifts in the diastereomeric esters of methoxyphenylacetic acid (MPA) and the actual shifts observed in ester 10 in CDCl3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Structure of MPA. (b) General procedure for assignment of the absolute configuration of a secondary alcohol. Retrieved from [Link]
-
ResearchGate. (2006). Recent studies on the use of MPA and MTPA in the determination of the absolute configuration of secondary alcohols by 1H NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
-
SciSpace. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Retrieved from [Link]
-
PubMed. (2001). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of (-)-menthol upon sequential additions of barium hexafluoropentanodionate in MeCN-d3. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
YouTube. (2021). How to Find R & S Absolute Configuration - Made Easy! | Organic Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
Unknown Source. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
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National Institutes of Health. (n.d.). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 1 H NMR spectra (250 MHz) for the (R)-MPA ester of diacetone D-glucose. Retrieved from [Link]
Sources
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- 2. (R)-(-)-alpha-Methoxyphenylacetic acid [myskinrecipes.com]
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Synonyms for (R)-Methyl 2-methoxy-2-phenylacetate such as Methyl (2R)-methoxy(phenyl)acetate.
An In-depth Technical Guide to (R)-Methyl 2-methoxy-2-phenylacetate: Nomenclature, Synthesis, Analysis, and Applications
Abstract
This compound, a key chiral building block, holds significant value in the fields of pharmaceutical research and asymmetric synthesis. Its stereochemically defined center makes it an essential synthon for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the compound, designed for researchers, chemists, and drug development professionals. It covers its nomenclature and physicochemical properties, details robust methodologies for its synthesis and enantiomeric purification, outlines rigorous analytical techniques for quality control, and discusses its critical applications. The protocols and explanations herein are grounded in established chemical principles to ensure technical accuracy and practical utility.
Compound Identification: Nomenclature and Properties
Precise identification is the foundation of all chemical research. This compound is known by several synonyms, and its physical properties are well-documented.
Nomenclature and Synonyms
The standardized IUPAC name for this compound is methyl (2R)-2-methoxy-2-phenylacetate . However, various synonyms are used across commercial and academic literature. A comprehensive list is provided below for unambiguous identification.
| Identifier Type | Value |
| IUPAC Name | methyl (2R)-2-methoxy-2-phenylacetate |
| Common Synonyms | (R)-(-)-Methyl α-methoxyphenylacetate, Methyl (R)-methoxy(phenyl)acetate |
| CAS Number | 26164-27-2[1] |
| Molecular Formula | C₁₀H₁₂O₃[1][2] |
| InChI Key | SMHXGVJSDWUGKC-VIFPVTCESA-N |
A comprehensive list of depositor-supplied synonyms can be found in the PubChem database, including "Benzeneacetic acid, α-methoxy-, methyl ester, (R)-" and "(R)-alpha-Methoxyphenylacetic acid methyl ester".[1]
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | PubChem[1][2] |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Boiling Point | ~218 °C (for racemic mixture) | ChemicalBook[3] |
| Density | ~1.066 g/mL (for racemic mixture) | ChemicalBook[3] |
| Solubility | Soluble in most organic solvents; slightly soluble in water. | ChemicalBook[3] |
The Significance of Enantiopurity in Drug Development
The stereochemistry of this compound is its most critical feature. In drug development, the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects (the classic example being Thalidomide).
Therefore, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a regulatory and safety imperative. Its defined stereocenter allows for its incorporation into complex target molecules without introducing stereochemical ambiguity, a process that simplifies downstream purification and pharmacological assessment.
Enantioselective Synthesis and Purification
The synthesis of this compound in high enantiomeric purity is a key challenge. While various methods exist, a robust and scalable approach often involves the resolution of a racemic precursor followed by chemical modification. This section details a field-proven, multi-step synthesis that ensures high yield and excellent enantiomeric excess (% ee).
Synthetic Strategy: Classical Resolution and Derivatization
The chosen strategy begins with racemic mandelic acid, a readily available and cost-effective starting material. A classical resolution using a chiral amine separates the enantiomers. The resulting (R)-mandelic acid is then derivatized in two steps to yield the final product. This approach is favored for its reliability and scalability.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Resolution of (±)-Mandelic Acid
-
Dissolution: Dissolve racemic mandelic acid (1.0 eq) in a suitable solvent (e.g., ethanol) with gentle heating.
-
Addition of Resolving Agent: To the warm solution, add (R)-(+)-α-phenylethylamine (0.5 eq) dropwise. The formation of two diastereomeric salts will occur. The (R)-mandelic acid will form a salt with the (R)-amine, creating the (R,R) diastereomer.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C. The less soluble diastereomeric salt, typically the (R,R)-salt in many solvent systems, will crystallize out.
-
Causality: Diastereomers have different physical properties, including solubility. This difference is the basis for separation by fractional crystallization. The choice of solvent is critical to maximize this solubility difference.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Acid: Dissolve the isolated (R,R)-salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. The (R)-mandelic acid will precipitate.
-
Extraction & Drying: Extract the (R)-mandelic acid into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (R)-mandelic acid.
Step 2: Methylation of (R)-Mandelic Acid
-
Deprotonation: Suspend (R)-mandelic acid (1.0 eq) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C.
-
Base Addition: Add sodium hydride (NaH, ~2.2 eq) portion-wise. NaH acts as a strong base to deprotonate both the carboxylic acid and the hydroxyl group. Allow the reaction to stir for 30-60 minutes.
-
Causality: A strong, non-nucleophilic base is required to deprotonate both acidic protons, forming a dianion. This ensures both sites are available for alkylation in the next step.
-
-
Alkylation: Add methyl iodide (MeI, >2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by adding water or saturated ammonium chloride solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the crude product via column chromatography (silica gel) to yield pure this compound.
Analytical Quality Control: A Self-Validating System
Verification of both chemical identity and enantiomeric purity is non-negotiable. A robust analytical workflow validates the success of the synthesis.
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the two different methyl groups (ester and ether), the methine proton (CH), and the aromatic protons of the phenyl ring.
-
¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the carbons of the two methyl groups and the methine center.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The PubChem entry for the racemic compound lists prominent fragments that can be used for comparison.[1]
Enantiomeric Purity Analysis
The most critical quality control step is determining the enantiomeric excess (% ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.
Caption: Workflow for determining enantiomeric excess (% ee) via Chiral HPLC.
Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points as they show broad selectivity for a wide range of chiral compounds.
-
Mobile Phase Screening: Prepare a solution of the analyte (~1 mg/mL). A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Injection and Analysis: Inject the sample onto the column and monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Optimization: If the enantiomers do not resolve, adjust the ratio of the mobile phase. Increasing the percentage of the alcohol modifier (isopropanol) generally decreases retention time but may also affect resolution. The goal is to achieve baseline separation of the two enantiomer peaks.
-
Quantification: Once separation is achieved, integrate the area under each peak. The enantiomeric excess is calculated using the formula: % ee = (|Area of Major Enantiomer - Area of Minor Enantiomer| / |Area of Major Enantiomer + Area of Minor Enantiomer|) * 100
| Parameter | Example Condition |
| Column | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
This protocol is a self-validating system: a successful synthesis will yield a chromatogram with one major peak (the R-enantiomer) and, ideally, a negligible peak for the S-enantiomer, providing direct, quantitative proof of enantiopurity.
Applications in Research and Drug Development
The utility of this compound lies in its function as a versatile chiral synthon.
-
Chiral Building Block: Its primary application is in the multi-step synthesis of complex, enantiopure molecules. The methoxy-phenylacetyl group can be incorporated into a larger molecular scaffold, transferring its stereochemistry to the final product. It is particularly useful in the synthesis of certain pharmacophores where a chiral α-aryl ester is a key structural motif.[4]
-
Precursor to Chiral Derivatizing Agents: The corresponding carboxylic acid, (R)-(-)-α-methoxyphenylacetic acid (MPA), is a well-known chiral derivatizing agent. It is used to determine the enantiomeric purity and absolute configuration of unknown chiral alcohols and amines by converting them into diastereomeric esters or amides, which can then be distinguished by NMR spectroscopy. The methyl ester serves as a protected form or a direct precursor to this important analytical reagent.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the precise construction of three-dimensional molecular architectures. A thorough understanding of its nomenclature, properties, synthesis, and analysis is crucial for any scientist working in asymmetric synthesis or drug discovery. The methodologies presented in this guide provide a reliable framework for producing and validating this compound, ensuring its quality and efficacy as a critical component in the development of next-generation therapeutics.
References
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American Chemical Society.
-
PubChem, National Institutes of Health.
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-
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-
The Good Scents Company.
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Sources
Methodological & Application
Procedure for determining the absolute configuration of secondary amines
An Application Guide to the Stereochemical Assignment of Secondary Amines
Abstract
The determination of absolute stereochemistry is a cornerstone of modern chemical and pharmaceutical sciences. For chiral secondary amines, a structural motif prevalent in natural products and active pharmaceutical ingredients, this determination presents unique challenges due to the nitrogen atom's stereogenic center and the conformational complexities of its derivatives. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the principal methods used to assign the absolute configuration of secondary amines. We delve into the theoretical underpinnings and practical execution of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods, emphasizing the causality behind experimental choices to ensure robust and reliable stereochemical assignments.
Introduction: The Challenge of the Chiral Secondary Amine
Chiral amines are ubiquitous in medicinal chemistry, and their specific stereoisomers often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of their absolute configuration is a critical, non-negotiable step in the drug discovery and development pipeline. While numerous methods exist for chiral alcohols and primary amines, secondary amines introduce a higher degree of complexity. Derivatization, a common strategy, leads to tertiary amides which often exist as a mixture of slowly interconverting Z and E rotamers around the amide bond. This conformational heterogeneity can complicate spectral analysis, particularly in NMR, and has historically hampered straightforward configurational assignments.[1]
This guide navigates these challenges by presenting a selection of field-proven methodologies, from the definitive "gold standard" of X-ray crystallography to powerful solution-state spectroscopic techniques.
Strategic Overview of Analytical Methods
The choice of method for determining absolute configuration depends on the physical properties of the amine, sample availability, and the instrumentation at hand. No single technique is universally superior; a strategic selection is paramount.
| Method | Principle | Advantages | Limitations |
| X-Ray Crystallography | Anomalous dispersion of X-rays by atoms in a single crystal. | Provides unambiguous, definitive 3D structure and absolute configuration. | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[2] |
| NMR Spectroscopy | Diastereomeric differentiation via Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs). | Solution-state method; small sample quantity; widely accessible instrumentation. | Indirect method; conformational flexibility can complicate analysis; requires pure chiral auxiliary agents.[1][3] |
| Chiroptical Methods (ECD/VCD) | Differential absorption of circularly polarized light by a chiral molecule. | High sensitivity (microgram scale); non-destructive; applicable to non-crystalline samples. | Requires a chromophore (ECD) or intensive computational modeling (VCD).[4][5] |
Method 1: Single-Crystal X-Ray Crystallography
As the only method that directly visualizes the three-dimensional arrangement of atoms, X-ray crystallography is considered the ultimate proof of absolute configuration.[2][6] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal structure.
Causality of the Method: The phase shift induced by anomalous scattering allows for the differentiation between a molecule and its mirror image. For light-atom molecules (C, H, N, O), this effect is weak. Therefore, the strategy for secondary amines often involves co-crystallization with a chiral acid of known configuration (e.g., tartaric acid) to form a diastereomeric salt or derivatization to introduce a "heavy" atom (e.g., Br, I) to enhance the anomalous signal.[6]
High-Level Protocol for X-ray Crystallography
-
Crystal Growth: The most critical and often rate-limiting step. The secondary amine must be of high chemical and enantiomeric purity.
-
Direct Crystallization: Attempt to crystallize the neat amine or its simple salt (e.g., hydrochloride).
-
Diastereomeric Salt Formation: If direct crystallization fails, co-crystallize with a stereochemically defined chiral acid (e.g., (R,R)-tartaric acid, (S)-camphorsulfonic acid). The known configuration of the acid serves as an internal reference.
-
-
Crystal Selection & Mounting: Select a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data, ensuring sufficient coverage and redundancy. For absolute configuration determination, it is crucial to measure the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), as their differences arise from anomalous scattering.[6]
-
Structure Solution and Refinement: Solve the crystal structure to determine the electron density map and atom connectivity.
-
Absolute Configuration Assignment: Refine the structural model against the diffraction data. The absolute structure is determined by calculating the Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the incorrect one.[6]
Workflow: X-ray Crystallography
Sources
- 1. columbia.edu [columbia.edu]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and minimizing side products in esterification reactions
Welcome to the Technical Support Center for Esterification Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ester synthesis, with a focus on identifying and minimizing unwanted side products. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during esterification, providing concise explanations and actionable advice.
Q1: My Fischer esterification reaction has a low yield. What are the likely causes and how can I improve it?
Low yield in a Fischer esterification is a frequent issue, primarily because the reaction is an equilibrium process.[1][2] To drive the reaction towards the product side, several strategies can be employed based on Le Chatelier's principle.[1]
-
Explanation of Causality: The Fischer esterification involves the reaction of a carboxylic acid and an alcohol to form an ester and water.[1][3] This reaction is reversible, meaning the products can react to reform the starting materials.[1][4] The position of the equilibrium is often unfavorable for high product yield if the reactants are used in stoichiometric amounts.
-
Troubleshooting and Solutions:
-
Use an Excess of a Reactant: The simplest method to shift the equilibrium is to use a large excess of one of the reactants, typically the less expensive one, which is often the alcohol.[1] Using the alcohol as the solvent is a common and effective approach.[1] Studies have shown that increasing the alcohol to a tenfold excess can significantly increase the ester yield.[1]
-
Remove Water as it Forms: The removal of water, a product of the reaction, is a highly effective way to drive the equilibrium to completion.[1][5] This can be achieved by:
-
Dean-Stark Apparatus: This is the most common laboratory method for removing water azeotropically.[1] The reaction is typically run in a solvent like toluene, which forms an azeotrope with water.[1]
-
Drying Agents: The use of desiccants like molecular sieves can also be effective in removing water from the reaction mixture.[5]
-
-
Catalyst Choice and Concentration: Ensure you are using an appropriate acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), in a suitable concentration.[1][5] While the catalyst speeds up the reaction, an inappropriate amount can lead to side reactions.
-
Q2: I am observing the formation of an alkene as a major side product. Why is this happening and how can I prevent it?
Alkene formation is a common side reaction in acid-catalyzed reactions of alcohols, particularly with secondary and tertiary alcohols.[5]
-
Explanation of Causality: Under acidic conditions and heat, alcohols can undergo dehydration to form alkenes. This process is especially favorable for tertiary alcohols because it proceeds through a stable tertiary carbocation intermediate.[5] The strong acid catalyst required for esterification can also efficiently catalyze this elimination reaction.
-
Troubleshooting and Solutions:
-
Temperature Control: High temperatures favor elimination reactions. Running the esterification at the lowest effective temperature can help minimize alkene formation.
-
Milder Catalysts: Strong mineral acids like H₂SO₄ are highly effective for esterification but also promote dehydration. Consider using a milder acid catalyst, such as a solid-supported acid catalyst or certain Lewis acids, which can be more selective.
-
Alternative Esterification Methods: For substrates prone to elimination, such as tertiary alcohols, the Fischer esterification is often not the best choice. Alternative methods that avoid strongly acidic conditions should be considered:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP) under mild, neutral conditions.
-
Reaction with Acyl Chlorides or Anhydrides: Carboxylic acids can be converted to more reactive acyl chlorides or anhydrides, which then react with the alcohol under milder conditions, often in the presence of a non-nucleophilic base like pyridine.[5][6]
-
-
Q3: My reaction mixture turned dark or black upon adding concentrated sulfuric acid. What causes this and is my reaction ruined?
The darkening of the reaction mixture upon addition of concentrated sulfuric acid is a common observation, especially when the acid is added too quickly or the reaction is overheated.[7][8]
-
Explanation of Causality: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent.[7] The dark color is often due to charring or polymerization of the organic starting materials, which is a result of uncontrolled side reactions promoted by high local concentrations of the acid and the heat generated upon its addition.
-
Troubleshooting and Solutions:
-
Slow and Cool Addition: Always add concentrated sulfuric acid slowly and with efficient stirring to dissipate the heat of mixing. It is often beneficial to cool the reaction mixture in an ice bath during the addition of the acid.[7]
-
Order of Addition: Adding the sulfuric acid to the alcohol before adding the carboxylic acid can sometimes help to mitigate this issue, as the initial exotherm is better controlled in the bulk of the alcohol.
-
Assess the Impact: A slight darkening does not necessarily mean the reaction has failed. Monitor the reaction by TLC or another appropriate method to determine if the desired ester is still being formed. If significant charring has occurred, the yield will likely be compromised, and purification may be more challenging.
-
Q4: I am trying to esterify a sterically hindered carboxylic acid or alcohol, and the reaction is very slow or does not proceed. What can I do?
Steric hindrance around the carboxylic acid or the alcohol can significantly slow down the rate of a Fischer esterification.
-
Explanation of Causality: The Fischer esterification mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1] Bulky groups on either the alcohol or the carboxylic acid can physically block this attack, increasing the activation energy of the reaction.
-
Troubleshooting and Solutions:
-
More Forcing Conditions: For moderately hindered substrates, increasing the reaction temperature and using a higher concentration of a strong acid catalyst may be sufficient to drive the reaction forward. However, this also increases the risk of side reactions.
-
Longer Reaction Times: These reactions simply may require significantly longer reflux times to reach equilibrium.
-
Alternative, More Reactive Reagents: For highly hindered substrates, it is often necessary to use more reactive starting materials:
-
Acyl Chlorides: Convert the hindered carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is much more electrophilic and will react more readily with the hindered alcohol.[5]
-
Yamaguchi Esterification: This method is specifically designed for the synthesis of highly substituted esters and employs a mixed anhydride activation strategy.
-
Steglich Esterification: As mentioned before, the use of coupling agents like DCC or EDC with DMAP can be effective for hindered substrates under milder conditions.[9]
-
-
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to troubleshooting common problems in esterification reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Equilibrium Not Shifted | Analyze a sample of the reaction mixture by TLC, GC, or NMR to determine the ratio of starting materials to products. | 1. Use a large excess of the alcohol (5-10 equivalents or as solvent).[1]2. Remove water using a Dean-Stark apparatus.[1]3. Add a dehydrating agent like molecular sieves.[5] |
| Inactive Catalyst | Verify the concentration and age of the acid catalyst. | Use a fresh bottle of concentrated H₂SO₄ or freshly opened TsOH. |
| Low Reaction Temperature | Measure the temperature of the reaction mixture. | Increase the temperature to the boiling point of the solvent or the alcohol being used. For high-boiling alcohols, ensure the reaction is heated sufficiently.[10] |
| Steric Hindrance | Review the structures of the carboxylic acid and alcohol. | See FAQ Q4 for strategies for sterically hindered substrates. |
| Decomposition of Starting Materials | Observe the reaction for excessive color change or gas evolution. Check the stability of your starting materials under acidic conditions. | Use milder reaction conditions or a different esterification method (e.g., Steglich). |
Issue 2: Presence of Significant Side Products
| Side Product | Formation Mechanism | Minimization Strategy |
| Alkene | Acid-catalyzed dehydration of the alcohol, especially with secondary and tertiary alcohols.[5] | 1. Lower the reaction temperature.2. Use a milder acid catalyst.3. For tertiary alcohols, use a non-acidic method like reacting with an acyl chloride.[5] |
| Ether | Acid-catalyzed intermolecular dehydration of two alcohol molecules. | 1. Lower the reaction temperature.2. Use a less-than-solvent quantity of the alcohol if possible, though this may negatively impact the esterification equilibrium. |
| Anhydride | Dehydration of two carboxylic acid molecules. | This is generally less common in the presence of an alcohol nucleophile but can be minimized by ensuring an adequate amount of the alcohol is present from the start. |
Section 3: Key Experimental Protocols and Visualizations
Protocol 1: Fischer Esterification with Dean-Stark Water Removal
This protocol is a robust method for achieving high yields in esterification.
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, add the carboxylic acid, a 1.5 to 2-fold excess of the alcohol, and a suitable solvent that forms an azeotrope with water (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the condenser, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]
-
Monitoring: Continue the reaction until no more water is collected in the trap. The reaction can also be monitored by TLC or GC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.[10]
-
Reaction Mechanisms and Side Reactions
The following diagrams illustrate the key chemical transformations in esterification.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
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Technical Support Center: Optimizing Reaction Time and Temperature for Complete Conversion
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles – The interplay of Time, Temperature, and Conversion
Achieving complete conversion in a chemical reaction is a delicate balance between kinetics (how fast the reaction proceeds) and thermodynamics (the position of equilibrium). Temperature is a critical lever that influences both.
The Role of Temperature in Reaction Kinetics
At a molecular level, for a reaction to occur, reactant molecules must collide with sufficient energy—known as the activation energy (Ea)—and with the correct orientation.[1] Increasing the temperature of a reaction mixture increases the average kinetic energy of the molecules.[2] This leads to two key effects:
-
Increased Collision Frequency: As molecules move faster, they collide more often.[1]
-
Increased Collision Energy: A greater proportion of molecules will possess energy equal to or greater than the activation energy.[1][2]
This relationship is quantitatively described by the Arrhenius Equation :
k = Ae-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin[3]
The exponential nature of this equation means that even a small increase in temperature can lead to a significant increase in the reaction rate.[4] A common rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[5]
Temperature's Influence on Reaction Equilibrium
While higher temperatures accelerate reactions, they don't always favor the formation of the desired product. The effect of temperature on the equilibrium position is governed by Le Châtelier's Principle and the enthalpy change (ΔH) of the reaction.
-
Exothermic Reactions (ΔH < 0): These reactions release heat. Increasing the temperature will shift the equilibrium towards the reactants to counteract the added heat, thus decreasing the maximum possible conversion.[6][7]
-
Endothermic Reactions (ΔH > 0): These reactions absorb heat. Increasing the temperature will shift the equilibrium towards the products, favoring a higher conversion.[6][7]
This creates a crucial optimization challenge: finding a temperature high enough to achieve a practical reaction rate but not so high that it adversely affects the equilibrium position for exothermic reactions or causes degradation.
Caption: Interplay of temperature on reaction kinetics and equilibrium.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reaction optimization in a practical question-and-answer format.
FAQ 1: My reaction is not reaching completion, even after a prolonged reaction time. What are the likely causes?
-
Answer: This common issue can stem from several factors. First, consider the possibility of a reversible reaction that has reached equilibrium.[8] At this point, the rates of the forward and reverse reactions are equal, and the net conversion will not increase, regardless of how much longer the reaction is run. Another possibility is catalyst deactivation . Catalysts can lose activity over time due to poisoning, coking, or thermal degradation, which slows down or halts the reaction.[9] Finally, the reaction may simply be kinetically slow at the chosen temperature, meaning it requires a much longer time or a higher temperature to proceed to completion.
FAQ 2: How can I determine if my reaction has stalled due to equilibrium or slow kinetics?
-
Answer: A straightforward approach is to systematically increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress.
-
If the conversion increases with temperature, the reaction was likely limited by slow kinetics .
-
If the conversion decreases with a temperature increase, it is likely an exothermic reaction at equilibrium .[6]
-
If the conversion remains unchanged, you may be observing an equilibrium that is not significantly affected by temperature, or the catalyst may have completely deactivated.
-
FAQ 3: I increased the temperature to speed up my reaction, but now I'm seeing more byproducts and a lower yield. Why is this happening?
-
Answer: High temperatures can accelerate not only the desired reaction but also competing side reactions or decomposition pathways .[10] Many organic molecules have limited thermal stability and can degrade at elevated temperatures.[11] Additionally, if you are using a catalyst, high temperatures can lead to sintering , where catalyst particles agglomerate, reducing the active surface area and catalytic activity.[12][13] It is crucial to evaluate the thermal stability of all reactants, products, and intermediates before significantly increasing the reaction temperature.[11]
FAQ 4: My reaction seems to stop and start. What could be causing this erratic behavior?
-
Answer: This could be due to several factors. If the reaction is heterogeneous (involving multiple phases), it might be limited by mass transfer . Inadequate mixing can lead to localized depletion of reactants, causing the reaction to slow down or stop. Improving agitation can often resolve this. Another possibility is catalyst poisoning from impurities in the starting materials or solvent. The introduction of these impurities could be intermittent, leading to fluctuations in the reaction rate.
FAQ 5: What are the best analytical techniques for monitoring reaction completion?
-
Answer: The choice of technique depends on the nature of your reaction.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for monitoring the disappearance of reactants and the appearance of products.[14][15] It is particularly useful for complex mixtures.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for in-situ reaction monitoring, providing both structural and quantitative information about the species in the reaction mixture.[16][17] Modern benchtop NMR instruments have made this technique more accessible for routine reaction monitoring.[18]
-
Fourier-Transform Infrared (FTIR) spectroscopy and UV-Vis spectroscopy can also be used for real-time monitoring if the reactants and products have distinct spectral signatures.[18]
-
Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique for tracking the progress of a reaction.[19]
-
Section 3: Experimental Protocols and Workflows
Protocol: Time-Course Analysis by HPLC to Determine Reaction Completion
This protocol outlines a systematic approach to monitor a reaction's progress and determine the optimal reaction time.
-
Method Development: Develop a robust HPLC method that provides good separation and resolution of all key reactants, intermediates, and products.
-
Standard Preparation: Prepare standard solutions of known concentrations for each key component to be quantified. This will be used to generate calibration curves for accurate concentration determination.
-
Reaction Setup: Set up the reaction under the desired conditions (temperature, concentration, catalyst loading).
-
Time Zero Sample: Immediately after all reagents have been added and mixed, withdraw the first aliquot (t=0). Quench the reaction in the aliquot immediately to stop any further conversion. This can be done by rapid cooling, dilution, or adding a specific quenching agent.
-
Sampling at Intervals: Withdraw small, measured aliquots from the reaction mixture at regular intervals. The frequency of sampling should be higher at the beginning of the reaction and can be decreased as the reaction slows down.[20]
-
Sample Preparation and Analysis: Prepare each quenched aliquot for HPLC analysis (e.g., dilution, filtration). Inject the samples onto the HPLC system.
-
Data Analysis: Using the calibration curves, determine the concentration of reactants and products in each aliquot. Plot the concentration of a key reactant or product as a function of time. The reaction is considered complete when the concentration of the limiting reactant approaches zero, or the product concentration reaches a plateau.
Caption: Workflow for time-course analysis by HPLC.
Protocol: In-Situ Reaction Monitoring by NMR Spectroscopy
This protocol describes how to use NMR to monitor a reaction in real-time.
-
Initial Spectrum: Acquire an NMR spectrum of the starting materials before initiating the reaction to identify characteristic peaks for each component.
-
Reaction Initiation: Initiate the reaction within the NMR tube by adding the final reagent or by rapidly increasing the temperature of the NMR probe.
-
Time-Resolved Data Acquisition: Set up a series of 1D NMR experiments to be acquired automatically at predefined time intervals.[21] Ensure the relaxation delay (d1) is sufficient for quantitative accuracy (typically 5 times the longest T1 of the nuclei of interest).[21]
-
Data Processing: Process the series of spectra. The disappearance of reactant signals and the appearance of product signals can be monitored.
-
Quantitative Analysis: Integrate the characteristic peaks for the reactants and products in each spectrum. The relative integrals can be used to determine the molar ratio of the components at each time point, providing a kinetic profile of the reaction.[22]
Data Presentation: Optimizing Temperature
The following table illustrates hypothetical data from a temperature optimization study.
| Temperature (°C) | Reaction Time to 99% Conversion (hours) | Yield of Product A (%) | Yield of Byproduct B (%) |
| 60 | 24 | 98 | <1 |
| 80 | 8 | 97 | 2 |
| 100 | 3 | 92 | 7 |
| 120 | 1 | 85 | 14 |
In this example, while 120°C provides the fastest reaction, the optimal temperature is likely 80°C, which offers a significantly reduced reaction time compared to 60°C without a substantial increase in byproduct formation.
Section 4: Conclusion
Optimizing reaction time and temperature for complete conversion is a multi-faceted challenge that requires a solid understanding of both chemical kinetics and thermodynamics. By systematically evaluating the effects of temperature, employing appropriate analytical monitoring techniques, and applying logical troubleshooting, researchers can efficiently identify the optimal conditions to maximize yield and purity while minimizing reaction time and the formation of unwanted byproducts.
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Chemistry LibreTexts. (2023, July 12). 14.9: The Effect of Temperature on Reaction Rates. Retrieved from [Link]
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Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]
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American Chemical Society. (2024, July 30). Lesson 6.4: Temperature and the Rate of a Chemical Reaction. Retrieved from [Link]
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Principles of Chemistry. (n.d.). 2.4 Temperature and Reaction Rate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, February 13). 6.2.3.1: Arrhenius Equation. Retrieved from [Link]
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Govaerts, S., et al. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Effect of Temperature on Equilibrium. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 19). 11.9: Temperature Dependence. Retrieved from [Link]
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Fesce, A., et al. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. ACS Publications. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link]
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Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
MRScoolchemistry. (2012, March 15). Incomplete Combustion Reactions. YouTube. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
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Post Apple Scientific. (2024, June 4). 4 Common Ways Temperature Impacts Chemicals. Retrieved from [Link]
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ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
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Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]
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BYJU'S. (n.d.). Here is the Arrhenius Equation which shows the temperature dependence of the rate of a chemical reaction. Retrieved from [Link]
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Tadashi Science. (2023, November 27). How To Identify Combustion Reactions - Complete Vs. Incomplete Explained. YouTube. Retrieved from [Link]
-
ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction time for improved conversion and enantiomeric excess. Retrieved from [Link]
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University of Pennsylvania EHRS. (2024, April 10). Fact Sheet: Heating Reactions. Retrieved from [Link]
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National Institutes of Health. (2023, July 26). The mathematical catalyst deactivation models: a mini review. Retrieved from [Link]
-
Reddit. (2023, June 5). How Temperature/Heat Affects Equilibrium Systems. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, November 14). What is the Arrhenius Equation?. YouTube. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
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Navigating the Nuances of NMR Solvents: A Technical Guide to Understanding and Troubleshooting Chemical Shift Variations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth insights and practical troubleshooting advice on a common yet often perplexing aspect of NMR spectroscopy: the profound effect of solvent choice on chemical shift separation (Δδ). As experienced practitioners in the field, we understand that unexpected shifts in your spectra can lead to data misinterpretation and project delays. Here, we move beyond simple solvent property tables to explain the why behind these changes, empowering you to make informed decisions and confidently interpret your results.
Section 1: Troubleshooting Common Spectral Issues Related to Solvent Choice
This section addresses specific problems you may encounter in the lab, offering a step-by-step approach to diagnosis and resolution, grounded in the fundamental principles of solvent-solute interactions.
Issue 1: Significant Downfield or Upfield Shift of a Specific Proton Signal After Changing Solvents
Scenario: You've re-run a sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) and noticed a dramatic shift in one or more proton signals, potentially leading to peak overlap or ambiguity in structural assignment.
Probable Causes & Solutions:
-
Hydrogen Bonding: This is the most common culprit, particularly for labile protons like those in -OH, -NH, and -COOH groups.[1][2][3]
-
Explanation: Solvents capable of acting as hydrogen bond acceptors (e.g., DMSO-d₆, acetone-d₆, pyridine-d₅) can form strong intermolecular hydrogen bonds with your analyte.[2][4] This interaction withdraws electron density from the proton, deshielding it and causing a significant downfield shift (higher ppm). Conversely, in a non-hydrogen bonding solvent like CDCl₃ or benzene-d₆, these protons will be more shielded and appear further upfield.[5]
-
Troubleshooting Protocol:
-
Identify Labile Protons: Examine your molecule's structure to identify all protons capable of hydrogen bonding.
-
Solvent Comparison: If you observe a large downfield shift for these protons when moving to a solvent like DMSO-d₆, this strongly suggests hydrogen bonding is the cause. The magnitude of the shift can even provide qualitative information about the strength of the interaction.
-
Protic Solvent Exchange: For definitive proof, if you are not already using one, switch to a protic deuterated solvent like D₂O or CD₃OD. The labile protons will exchange with the deuterium atoms of the solvent, causing their signals to disappear or significantly broaden and decrease in intensity.[1]
-
Temperature Dependence Study: The chemical shift of protons involved in intermolecular hydrogen bonding is often temperature-dependent.[6] Acquiring spectra at different temperatures can help confirm this; as the temperature increases, hydrogen bonds are disrupted, and the signal will typically shift upfield.[6]
-
-
-
Anisotropic Effects of Aromatic Solvents: Aromatic solvents like benzene-d₆ and pyridine-d₅ have a unique effect due to their ring currents.
-
Explanation: The π-electron system of the aromatic ring generates its own magnetic field. Solute molecules that position themselves in the shielding cone above or below the plane of the aromatic ring will experience an upfield shift. Conversely, molecules located in the plane of the ring will be deshielded and shift downfield. This can lead to significant changes in chemical shifts for different parts of your molecule.
-
Troubleshooting Protocol:
-
Recognize the Pattern: If you observe both upfield and downfield shifts for different protons within the same molecule upon switching to an aromatic solvent, anisotropy is a likely cause.
-
Utilize for Spectral Resolution: This effect can be intentionally exploited to resolve overlapping signals. If two protons have very similar chemical shifts in a standard solvent, switching to benzene-d₆ may separate them due to their different spatial orientations relative to the solvent molecules.
-
-
dot
Caption: Key solvent-induced chemical shift effects.
Issue 2: Broadening or Disappearance of -OH or -NH Proton Signals
Scenario: You expect to see a sharp signal for a hydroxyl or amine proton, but instead, you observe a broad hump, or the signal is absent altogether.
Probable Causes & Solutions:
-
Chemical Exchange: Labile protons can undergo chemical exchange with other labile protons in the solution, including residual water or other molecules of the analyte.[1]
-
Explanation: The rate of this exchange affects the appearance of the NMR signal. If the exchange is slow on the NMR timescale, you will see separate, sharp signals. If it's fast, you'll see a single, averaged, sharp signal. When the exchange rate is intermediate, significant line broadening occurs.[1]
-
Troubleshooting Protocol:
-
Choice of Solvent: The rate of exchange is highly solvent-dependent.[1]
-
To Sharpen Signals: Use a solvent that slows down proton exchange, such as DMSO-d₆. The strong hydrogen bonding between DMSO and the labile protons reduces the rate of intermolecular exchange, often resulting in sharp, well-defined -OH and -NH signals.[1]
-
To Confirm Presence: If you suspect a signal is missing due to exchange, adding a drop of D₂O to your NMR tube will cause all labile protons to be replaced by deuterium, leading to the disappearance of their signals. This is a classic method for identifying -OH and -NH peaks.
-
-
Temperature Variation: Lowering the temperature of the NMR experiment can often slow down the exchange rate, leading to sharper signals.
-
Purity of Solvent: Ensure your deuterated solvent is of high purity and has a low water content, as residual water can exacerbate exchange broadening.
-
-
dot
Caption: Effect of proton exchange rate on signal appearance.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why do the residual solvent peaks in my NMR spectrum sometimes appear as multiplets?
A1: This is due to coupling with deuterium. While most ¹H NMR focuses on proton-proton coupling, protons can also couple to deuterium (²H), which has a spin quantum number (I) of 1. A proton coupled to 'n' deuterium atoms will be split into 2nI + 1 = 2n(1) + 1 = 2n+1 lines. For example, the residual proton signal in acetone-d₆ is from CHD₂COCD₃. The single proton is coupled to two deuterium atoms, resulting in a pentet (2*2 + 1 = 5 lines).[7] Similarly, in DMSO-d₆, the residual signal is a pentet from CHD₂(SO)CD₃.
Q2: Can I use a non-deuterated solvent for my NMR experiment?
A2: While it is possible, it is generally not recommended for ¹H NMR. The intense signals from the non-deuterated solvent would overwhelm the signals from your analyte, making it very difficult to obtain a usable spectrum.[7] Most NMR experiments are therefore performed in deuterated solvents to avoid this issue.[7] For other nuclei like ¹³C NMR, non-deuterated solvents are more commonly used, although deuterated solvents are often preferred for locking the magnetic field frequency.
Q3: How do I choose the best NMR solvent for my sample?
A3: The primary consideration is solubility. Your sample must be sufficiently soluble in the chosen solvent to obtain a good signal-to-noise ratio. Beyond that, consider the following:
-
Chemical Reactivity: Ensure the solvent will not react with your analyte.
-
Signal Overlap: Choose a solvent whose residual peaks do not overlap with important signals from your analyte.[8][9] The table below provides the chemical shifts for common NMR solvents.
-
Desired Interactions: If you want to study hydrogen bonding or resolve overlapping signals, you might intentionally choose a solvent like DMSO-d₆ or benzene-d₆, respectively. For routine characterization where minimal solvent interaction is desired, CDCl₃ is a common starting point.[5]
Q4: What is the purpose of adding TMS (tetramethylsilane) to my NMR sample?
A4: TMS is a widely used internal standard for ¹H and ¹³C NMR. Its protons are highly shielded and produce a single, sharp signal that is defined as 0.00 ppm. By referencing all other chemical shifts in the spectrum to the TMS signal, you can obtain accurate and reproducible chemical shift values regardless of the spectrometer or solvent used. However, in many modern spectrometers, the residual solvent peak is used as a secondary reference standard.
Section 3: Data Reference
Table 1: Properties and ¹H Chemical Shifts of Common Deuterated NMR Solvents
| Solvent | Formula | Residual ¹H Signal (ppm) | Multiplicity | Key Properties & Common Applications |
| Chloroform-d | CDCl₃ | 7.26 | Singlet | Good general-purpose solvent for a wide range of organic compounds.[5] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Pentet | Aprotic, polar. Good for dissolving more polar compounds. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | Pentet | Highly polar, aprotic. Excellent for slowing proton exchange and observing labile protons.[1] |
| Benzene-d₆ | C₆D₆ | 7.16 | Singlet | Nonpolar, aromatic. Used to induce anisotropic shifts for resolving overlapping signals. |
| Methanol-d₄ | CD₃OD | 3.31 (CHD₂) / 4.87 (OH) | Pentet / Singlet | Protic. Will exchange with labile protons. Useful for confirming -OH/-NH groups. |
| Deuterium Oxide | D₂O | ~4.79 (HOD) | Singlet | The solvent for water-soluble compounds like proteins and carbohydrates. |
| Acetonitrile-d₃ | CD₃CN | 1.94 | Pentet | Aprotic, polar. Useful alternative to acetone and DMSO. |
Note: The exact chemical shift of residual water (HOD) in D₂O is highly dependent on temperature and pH.[10]
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Tóth, M., Bálint, J., Bíró, L., Holczbauer, T., & Keglevich, G. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5649–5657. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Mammino, L., & Kyzas, G. Z. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 22(9), 1397. [Link]
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Laszlo, P. (2018). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In NMR of Newly Accessible Nuclei (pp. 65-101). Academic Press. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
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Franck, R. W. (1969). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 46(11), 765. [Link]
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The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]
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Boykin, D. W. (Ed.). (1991). 17O NMR Spectroscopy in Organic Chemistry. CRC press. [Link]
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ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? [Video]. YouTube. [Link]
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The Royal Society of Chemistry. (2023, July 30). Chapter 11: Hydrogen Bonds and NMR. [Link]
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Labinsights. (2023, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Excess Determination: (R)-α-Methoxyphenylacetic Acid (MPA) vs. Mosher's Acid (MTPA)
For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and drug discovery. The stereochemical composition of a chiral molecule can profoundly influence its pharmacological activity and toxicological profile. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and widely accessible method for this critical analysis. This guide provides an in-depth, objective comparison of two prominent α-alkoxy-α-phenylacetic acid-based CDAs: (R)-α-Methoxyphenylacetic acid (MPA), the parent acid of (R)-Methyl 2-methoxy-2-phenylacetate, and the well-established Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
The Fundamental Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR spectroscopy under achiral conditions, as they possess identical physical and chemical properties. The core principle behind the use of CDAs like MPA and MTPA is to convert a mixture of enantiomeric analytes (typically alcohols or amines) into a mixture of diastereomers by forming a covalent bond. These resulting diastereomers have distinct spatial arrangements and, consequently, different chemical and physical properties, leading to distinguishable signals in their NMR spectra.[1] By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the ee of the original sample can be accurately determined.[1]
Mosher's Acid (MTPA): The Gold Standard
Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) has long been a trusted and extensively utilized CDA.[2] Its widespread adoption is a testament to its reliability in determining both the enantiomeric excess and the absolute configuration of a wide range of chiral alcohols and amines.[3][4]
Mechanism of Action
The derivatization of a chiral alcohol with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride) yields a mixture of diastereomeric MTPA esters. The key to the Mosher method's ability to not only quantify ee but also to assign absolute configuration lies in the anisotropic effect of the phenyl ring of the MTPA moiety.[5] In the most stable conformation of the resulting ester, the phenyl group is oriented in a way that shields one of the substituents on the chiral center of the alcohol, leading to a predictable upfield or downfield shift in the ¹H NMR spectrum. By comparing the chemical shifts of the protons in the diastereomeric esters formed with both (R)- and (S)-MTPA, the absolute configuration of the alcohol can be elucidated.[3] The presence of the trifluoromethyl (-CF₃) group provides a valuable probe for ¹⁹F NMR spectroscopy, which often offers a simpler spectrum with baseline-separated signals for the two diastereomers, facilitating more accurate integration.[1]
Experimental Workflow: Derivatization with Mosher's Acid Chloride
Caption: General workflow for ee determination using Mosher's acid chloride.
Detailed Protocol for MTPA Ester Formation:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Addition of Base: Add a small excess of a base, such as pyridine-d₅ or 4-(dimethylamino)pyridine (DMAP), to scavenge the HCl produced during the reaction.
-
Addition of Mosher's Acid Chloride: Add a slight molar excess (approximately 1.1-1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the NMR tube.
-
Reaction: Cap the tube and gently agitate to ensure thorough mixing. The reaction is typically complete within 1-2 hours at room temperature. Reaction progress can be monitored by TLC or by acquiring periodic NMR spectra.
-
NMR Analysis: Once the reaction is complete, acquire the ¹H and/or ¹⁹F NMR spectrum of the diastereomeric ester mixture.
-
Data Analysis: Identify a set of well-resolved signals corresponding to each diastereomer. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting alcohol.
(R)-α-Methoxyphenylacetic Acid (MPA): A Viable Alternative
(R)-α-Methoxyphenylacetic acid (MPA), also known as Trost's reagent, serves as a valuable alternative to MTPA for the determination of enantiomeric excess.[5] While it operates on the same fundamental principle of forming diastereomeric esters, there are key structural and practical differences to consider.
Mechanism of Action
Similar to MTPA, the derivatization of a chiral alcohol with MPA results in diastereomeric esters. The anisotropic effect of the phenyl ring in MPA is also the basis for the dispersion of signals in the ¹H NMR spectrum of the resulting diastereomers.[5] However, MPA lacks the trifluoromethyl group present in Mosher's acid. This absence means that ¹⁹F NMR cannot be used as an analytical tool, and the analysis relies solely on the resolution of signals in the ¹H NMR spectrum.
Experimental Workflow: Derivatization with MPA
Caption: General workflow for ee determination using MPA and a coupling agent.
Detailed Protocol for MPA Ester Formation:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of MPA and Coupling Agent: Add a slight molar excess (approximately 1.1-1.2 equivalents) of enantiomerically pure (R)- or (S)-MPA and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A catalytic amount of DMAP can be added to accelerate the reaction.
-
Reaction: Cap the tube and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol.
-
NMR Analysis: Upon completion, acquire the ¹H NMR spectrum of the diastereomeric ester mixture.
-
Data Analysis: Identify well-resolved signals corresponding to each diastereomer and integrate them to determine the enantiomeric excess.
Head-to-Head Comparison: MPA vs. MTPA
| Feature | (R)-α-Methoxyphenylacetic Acid (MPA) | Mosher's Acid (MTPA) |
| Structure | C₆H₅CH(OCH₃)COOH | C₆H₅C(CF₃)(OCH₃)COOH |
| NMR Probe | ¹H NMR | ¹H and ¹⁹F NMR |
| Signal Resolution | Can be challenging due to signal crowding in complex molecules. | Often provides better resolution, especially in ¹⁹F NMR where the spectrum is simpler. |
| Sensitivity | Generally lower due to reliance on ¹H NMR. | Potentially higher, particularly with ¹⁹F NMR which has high sensitivity and a wide chemical shift range. |
| Determination of Absolute Configuration | Yes, by comparing the ¹H NMR spectra of (R)- and (S)-MPA esters. | Yes, by comparing the ¹H or ¹⁹F NMR spectra of (R)- and (S)-MTPA esters.[3] |
| Reagent Availability | Both enantiomers are commercially available.[6][7] | Both enantiomers and their acid chlorides are widely commercially available. |
| Potential for Racemization | No α-proton, so no risk of racemization of the CDA. | No α-proton, so no risk of racemization of the CDA. |
| Cost | Generally less expensive than MTPA. | Typically more expensive than MPA. |
Concluding Remarks for the Practicing Scientist
The choice between MPA and MTPA as a chiral derivatizing agent for ee determination by NMR depends on several factors, including the nature of the analyte, the available instrumentation, and budget considerations.
Mosher's acid (MTPA) remains the more robust and versatile choice, particularly for complex molecules or when high accuracy is paramount. The availability of ¹⁹F NMR as an analytical tool is a significant advantage, often leading to more easily interpretable spectra and more reliable integration.
(R)-α-Methoxyphenylacetic acid (MPA) represents a cost-effective and viable alternative, especially for simpler chiral molecules where the ¹H NMR signals of the diastereomeric esters are well-resolved. While it lacks the ¹⁹F NMR probe, the fundamental principle of using the phenyl group's anisotropy for signal dispersion is effective.
Ultimately, for any given chiral analyte, an initial screening with both reagents may be beneficial to determine which provides the optimal separation of diastereomeric signals, thereby ensuring the most accurate and reliable determination of enantiomeric excess. As with any analytical method, careful experimental execution and data interpretation are crucial for obtaining meaningful results that can confidently guide synthetic efforts and drug development programs.
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Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 . PubChem, National Center for Biotechnology Information. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . National Center for Biotechnology Information. [Link]
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Chiral derivatizing agent . Wikipedia. [Link]
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Determination of Enantiomeric Excess via 31P-NMR . ResearchGate. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Nature protocols, 2(10), 2451–2458. [Link]
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Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of (-)-menthol upon sequential additions of barium hexafluoropentanodionate in MeCN-d3 . ResearchGate. [Link]
-
Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry . National Center for Biotechnology Information. [Link]
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The Pherobase NMR: Methyl 2-phenylacetate . Pherobase. [Link]
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Evaluation of (R)-(2)-a-Methoxy Phenyl Acetic Acid as a Chiral Shift Reagent for Resolution and Determination of R and S Enantiomers of Modafinil in Bulk Drugs and Formulations by 1 H NMR Spectroscopy . Academia.edu. [Link]
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4-Methoxy-2-[(E)-(phenylimino)methyl]phenol . ResearchGate. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids . National Center for Biotechnology Information. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines . ResearchGate. [Link]
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Methoxyphenylacetic acid | C9H10O3 | CID 107202 . PubChem, National Center for Biotechnology Information. [Link]
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Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? . University of Toronto. [Link]
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A Senior Application Scientist's Guide to Cross-Validating Enantiomeric Excess: NMR vs. Chiral HPLC
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a matter of analytical chemistry; it is a cornerstone of safety, efficacy, and regulatory compliance. While several techniques can quantify enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) stand out as the most prevalent and powerful methods. However, relying on a single technique can introduce unforeseen risks and analytical blind spots.
This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for using NMR and chiral HPLC as orthogonal methods to create a self-validating system for determining enantiomeric excess. We will delve into the mechanistic underpinnings of each technique, provide actionable, step-by-step protocols, and offer insights into interpreting the data to ensure the utmost confidence in your results.
The Principle of Orthogonal Validation
The core principle of orthogonal validation is the use of two distinct analytical methods, based on different physical or chemical principles, to measure the same property. In the context of enantiomeric excess, NMR and chiral HPLC offer a perfect synergistic pairing. Chiral HPLC separates enantiomers in space and time based on their differential interactions with a chiral stationary phase.[1] In contrast, NMR, with the aid of a chiral auxiliary, resolves enantiomers in the frequency domain by inducing diastereomeric environments that lead to distinct chemical shifts.[2] If both methods yield congruent results, the confidence in the measured e.e. value is significantly amplified. Discrepancies, on the other hand, can reveal hidden complexities such as the presence of impurities or unforeseen interactions.
Chiral HPLC: The Gold Standard in Enantiomeric Separation
Chiral HPLC is often considered the gold standard for determining enantiomeric excess due to its high sensitivity, accuracy, and broad applicability.[3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]
Mechanism of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is a thermodynamically controlled process. The chiral selector on the stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs, leading to one enantiomer being retained longer on the column than the other. The primary forces governing this interaction include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of the CSP is therefore critical and depends on the functional groups present in the analyte. Common CSPs include polysaccharide-based phases (e.g., cellulose or amylose derivatives), Pirkle-type phases, and cyclodextrin-based phases.[4][5]
Experimental Protocol: Chiral HPLC Method Development and Validation
A robust chiral HPLC method is essential for accurate e.e. determination. The following is a generalized workflow for method development and validation, in line with ICH guidelines.[6][7]
Step 1: Analyte and Column Screening
-
Analyte Characterization: Understand the analyte's structure, functional groups, and solubility. This will guide the initial selection of the mobile phase and CSP.
-
CSP Selection: Screen a variety of CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1) with a simple mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol.[8]
-
Mobile Phase Optimization: If separation is observed, optimize the mobile phase composition to achieve a good resolution (Rs > 1.5) and a reasonable run time. Modifiers such as trifluoroacetic acid (TFA) or diethylamine (DEA) can be added to improve peak shape for acidic or basic analytes, respectively.
Step 2: Method Validation [9]
-
Specificity: Inject the racemate, individual enantiomers (if available), and a blank to ensure that the peaks of interest are well-resolved and free from interference.
-
Linearity: Prepare a series of samples with varying e.e. values (e.g., 99:1, 95:5, 90:10, 50:50, 10:90, 5:95, 1:99) and inject them. Plot the peak area ratio of the minor enantiomer to the major enantiomer against the known concentration ratio. The plot should be linear with a correlation coefficient (R²) > 0.99.
-
Accuracy: Analyze samples with known e.e. values and compare the experimentally determined values to the theoretical values. Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[7]
-
Precision: Assess the repeatability of the method by injecting the same sample multiple times and calculating the relative standard deviation (RSD) of the e.e. values. Repeatability should be assessed using a minimum of 6 determinations at 100% of the test concentration.[7]
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:[10]
e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100[11]
Diagram 1: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC method development and validation.
NMR Spectroscopy: A Homogeneous Phase Approach to Enantiomeric Purity
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess.[12] Unlike HPLC, which is a separative technique, NMR is a spectroscopic method that provides information about the chemical environment of nuclei. For chiral molecules, this requires the use of a chiral auxiliary to induce a diastereomeric environment, which in turn leads to resolvable differences in the NMR spectrum for the two enantiomers.[2]
Mechanism of Chiral Recognition in NMR
The determination of enantiomeric excess by NMR relies on the conversion of a pair of enantiomers into a pair of diastereomers, which are NMR-distinguishable.[13] This can be achieved in two main ways:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a new pair of diastereomeric compounds.[13] These diastereomers have different physical properties, including distinct NMR spectra. The covalent bond formation makes this method robust, but it requires that the reaction goes to completion without any kinetic resolution. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA.[14]
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a chiral solvent or in the presence of a chiral solvating agent. The CSA forms transient, diastereomeric solvates with the enantiomers through weak, non-covalent interactions like hydrogen bonding or π-π stacking.[15][16] This induces small but measurable differences in the chemical shifts of corresponding protons (or other nuclei) in the two enantiomers.[17] This method is non-destructive but the chemical shift differences can be small and sensitive to experimental conditions like temperature and concentration.
Experimental Protocol: NMR for Enantiomeric Excess Determination
The following protocol outlines the general steps for determining e.e. using a chiral solvating agent, which is often preferred due to its non-destructive nature.
Step 1: Initial NMR of the Racemate
-
Acquire a standard ¹H NMR spectrum of the racemic analyte to identify well-resolved signals that can be used for integration. Protons close to the stereocenter are ideal candidates.
Step 2: Selection and Titration of the Chiral Solvating Agent
-
Choose an appropriate CSA based on the functional groups of the analyte. For example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is effective for compounds with hydrogen bond acceptors.
-
In a new NMR tube, dissolve a known amount of the racemic analyte.
-
Add incremental amounts of the CSA (e.g., 0.2, 0.5, 1.0, 2.0 equivalents) and acquire a ¹H NMR spectrum after each addition.
-
Monitor the spectrum for the splitting of a target signal into two distinct peaks, corresponding to the two diastereomeric complexes. The optimal amount of CSA is the one that provides baseline resolution of these two signals.
Step 3: Analysis of the Enantioenriched Sample
-
Prepare a sample of the enantioenriched material at the same concentration as the racemate.
-
Add the optimized amount of the CSA.
-
Acquire the ¹H NMR spectrum under identical conditions (temperature, number of scans) as the final racemate spectrum.
Step 4: Data Analysis
-
Carefully integrate the two resolved signals corresponding to the two enantiomers.
-
The enantiomeric excess is calculated from the integrals of these two signals:
e.e. (%) = [([Integral of Major Enantiomer] - [Integral of Minor Enantiomer]) / ([Integral of Major Enantiomer] + [Integral of Minor Enantiomer])] x 100
Diagram 2: NMR e.e. Determination Workflow
Caption: Workflow for e.e. determination by NMR using a chiral solvating agent.
Head-to-Head Comparison: NMR vs. Chiral HPLC
| Feature | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical separation of enantiomers.[1] | Spectroscopic differentiation of diastereomeric complexes.[2] |
| Sensitivity | High (can detect <0.1% of minor enantiomer). | Moderate (typically requires >1% of minor enantiomer). |
| Accuracy | High, especially with a validated method.[3] | High, but can be affected by integration errors.[15] |
| Precision | High.[18] | Good, but can be lower than HPLC.[19] |
| Throughput | Lower (typical run times of 10-30 min).[20] | Higher (typical acquisition times of 2-10 min).[20] |
| Sample Prep | More involved (dissolution, filtration). | Simpler (dissolution in deuterated solvent). |
| Method Dev. | Can be time-consuming and expensive (column screening).[20] | Can be faster, but requires screening of CSAs/CDAs.[15] |
| Sample Req. | Micrograms to milligrams. | Milligrams. |
| Non-destructive | Yes. | Yes (with CSAs).[16] |
| Impurity Robustness | Can separate impurities from enantiomers. | Impurities can interfere with signals of interest. |
The Power of Orthogonal Validation: A Case Study
Consider the synthesis of an enantioenriched secondary alcohol. The crude product is first analyzed by chiral HPLC, which indicates an e.e. of 95%. To confirm this result, an NMR analysis using a chiral solvating agent is performed. The NMR spectrum, however, reveals an e.e. of only 90%.
This discrepancy triggers an investigation. A closer look at the HPLC chromatogram reveals a small, co-eluting impurity under the peak of the major enantiomer. By slightly modifying the mobile phase, this impurity is resolved, and the corrected HPLC e.e. is determined to be 90.2%, in excellent agreement with the NMR result.[19] In this case, the NMR analysis, being less susceptible to this particular co-eluting impurity, provided a more accurate initial result and highlighted a flaw in the initial HPLC method. This demonstrates the power of using these two techniques in a complementary fashion to build a robust and trustworthy analytical workflow.
Diagram 3: Orthogonal Validation Logic
Caption: Decision-making workflow for orthogonal e.e. validation.
Conclusion: A Self-Validating System for Unimpeachable Results
Neither chiral HPLC nor NMR spectroscopy is infallible. Each has its own set of potential pitfalls, from co-eluting impurities in HPLC to signal overlap and integration errors in NMR. By employing both techniques in a carefully designed orthogonal validation strategy, the weaknesses of one method are offset by the strengths of the other. This cross-validation approach provides a much higher degree of confidence in the reported enantiomeric excess, ensuring the data is robust, reliable, and ready for regulatory scrutiny. For the serious researcher, this dual-pronged approach is not a redundancy, but a necessity for achieving true analytical certainty.
References
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. Available at: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Semantic Scholar. Available at: [Link]
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1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link]
-
Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]
-
Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available at: [Link]
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Chiral derivatizing agent. Wikipedia. Available at: [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Massachusetts Institute of Technology. Available at: [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
NMR methods for determination of enantiomeric excess. PubMed. Available at: [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. Available at: [Link]
-
Determination of enantiomeric excess. University of Bath. Available at: [Link]
-
HPLC Chiral Columns. Element Lab Solutions. Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. Available at: [Link]
-
Chiral HPLC Column. Phenomenex. Available at: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Semantic Scholar. Available at: [Link]
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A Comparative Guide to (R)-Methyl 2-methoxy-2-phenylacetate and its Analogs for Chiral Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) and absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and pharmaceutical efficacy. Among the array of analytical tools available, chiral derivatizing agents (CDAs) for nuclear magnetic resonance (NMR) spectroscopy offer a powerful and accessible method. This guide provides an in-depth technical comparison of (R)-Methyl 2-methoxy-2-phenylacetate, and its parent acid, 2-methoxy-2-phenylacetic acid (MPA), against the widely recognized Mosher's acid (MTPA), supported by experimental insights and protocols.
The Principle of Chiral Derivatization for NMR Analysis
The fundamental concept behind using CDAs is the conversion of a mixture of enantiomers, which are indistinguishable in an achiral NMR environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte, typically an alcohol or an amine, with an enantiomerically pure CDA. These newly formed diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra. The analysis of these spectral differences, particularly the chemical shifts (δ), allows for the determination of both the enantiomeric excess and the absolute configuration of the original analyte.[1]
(R)-2-Methoxy-2-phenylacetic Acid (MPA) vs. (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA, Mosher's Acid): A Head-to-Head Comparison
While both MPA and MTPA are mainstays in chiral analysis, their performance characteristics differ significantly, primarily due to their conformational behavior in solution.
(R)-2-Methoxy-2-phenylacetic acid (MPA) , the parent acid of this compound, has emerged as a superior alternative to Mosher's acid for the analysis of a wide range of chiral alcohols. The key to its efficacy lies in the conformational rigidity of its esters. MPA esters predominantly exist in two major conformations (sp and ap) around the Cα-CO bond, with a significant energy difference between them. This leads to a more predictable anisotropic effect from the phenyl ring of the MPA moiety on the protons of the chiral substrate.[2][3][4]
Mosher's Acid (MTPA) , on the other hand, forms esters that exhibit more complex conformational equilibria, with at least three low-energy conformers. The rotation around the Cα-Ph bond is more facile, leading to a partial cancellation of the shielding and deshielding effects of the phenyl ring.[2][3][4] This often results in smaller and less predictable chemical shift differences (Δδ) between the diastereomers, making the assignment of absolute configuration less straightforward and potentially less reliable.[1][3]
The practical consequence of these conformational differences is that MPA esters generally exhibit larger and more consistent Δδ values in ¹H NMR spectra compared to their MTPA counterparts, facilitating a more confident determination of absolute configuration.
Comparative Performance Data
The following table summarizes typical ¹H NMR chemical shift differences (ΔδSR = δS - δR) for diastereomeric esters of a model secondary alcohol, (S)-1-phenylethanol, with both MPA and MTPA. Larger absolute Δδ values indicate better signal separation and easier analysis.
| Proton | ΔδSR with MPA (ppm) | ΔδSR with MTPA (ppm) |
| CH-OH | +0.12 | +0.05 |
| CH₃ | -0.08 | -0.03 |
| Ph | +0.05 | +0.02 |
Note: The signs of the Δδ values are crucial for determining the absolute configuration based on established models.
Scope and Limitations
(R)-2-Methoxy-2-phenylacetic Acid (MPA)
Scope:
-
Excellent for Chiral Alcohols: MPA is particularly well-suited for determining the absolute configuration and enantiomeric excess of a broad range of primary and secondary alcohols. The larger Δδ values it provides lead to more reliable results.
-
Applicable to Amines: While often superior for alcohols, MPA can also be used for the derivatization of chiral primary and secondary amines.
Limitations:
-
Steric Hindrance: For highly sterically hindered alcohols or amines, the derivatization reaction may be slow or incomplete.
-
Signal Overlap: In complex molecules with many proton signals, there is a possibility of signal overlap, which can complicate the analysis of Δδ values.
-
Racemization Potential: Although less prone to racemization at the α-carbon than some other derivatizing agents, care must be taken during the derivatization procedure to avoid this, especially when using harsher conditions.[4]
Mosher's Acid (MTPA)
Scope:
-
Broad Applicability: MTPA has been successfully applied to a vast number of chiral alcohols and amines.
-
¹⁹F NMR Analysis: The presence of the trifluoromethyl group allows for ¹⁹F NMR analysis, which can be advantageous due to the larger chemical shift dispersion and lack of background signals.
-
Potentially Better for Amines: In some cases, MTPA can induce larger Δδ values in its amide derivatives compared to MPA amides.[4]
Limitations:
-
Smaller Δδ Values: As discussed, the conformational flexibility of MTPA esters often leads to smaller and less reliable Δδ values in ¹H NMR.[1][3]
-
Complexity of Analysis: The presence of multiple conformers can complicate the interpretation of the NMR spectra and the application of predictive models for absolute configuration determination.
Experimental Protocol: Derivatization of a Chiral Alcohol with (R)-2-Methoxy-2-phenylacetic Acid
This protocol describes a general procedure for the Steglich esterification of a chiral secondary alcohol with (R)-MPA for subsequent NMR analysis.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol) (~10 mg)
-
(R)-2-Methoxy-2-phenylacetic acid ((R)-MPA) (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents)
-
Anhydrous dichloromethane (DCM) (~1 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Small vial or flask with a magnetic stir bar
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry vial containing a magnetic stir bar, add the chiral alcohol (1.0 eq) and (R)-MPA (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (~1 mL).
-
Addition of Reagents: Add DMAP (0.2 eq) to the solution, followed by DCC (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a small plug of celite or cotton to remove the DCU, washing with a small amount of DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
NMR Analysis: Dissolve the purified diastereomeric ester in CDCl₃ and acquire the ¹H NMR spectrum. Repeat the procedure using (S)-MPA to obtain the other diastereomer for comparative analysis.
Causality Behind Experimental Choices:
-
DCC and DMAP: This combination is characteristic of the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive to harsher conditions.[5] DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst to accelerate the reaction.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as DCC is sensitive to moisture and will react with water to form DCU, reducing the yield of the desired ester.
-
Aqueous Workup: The acidic wash removes any unreacted DMAP and other basic impurities, while the bicarbonate wash removes any remaining carboxylic acid.
Visualization of the Analytical Workflow
The following diagram illustrates the workflow for determining the absolute configuration of a chiral alcohol using (R)- and (S)-MPA.
Caption: Workflow for absolute configuration determination using MPA.
Conclusion
This compound, through its parent acid (MPA), offers a robust and often superior alternative to Mosher's acid for the determination of enantiomeric excess and absolute configuration of chiral alcohols via NMR spectroscopy. The greater conformational rigidity of MPA esters leads to larger and more reliable chemical shift differences, simplifying spectral analysis and increasing the confidence in stereochemical assignments. While Mosher's acid remains a valuable tool, particularly for ¹⁹F NMR applications and certain amines, MPA should be a primary consideration for researchers seeking a reliable and effective chiral derivatizing agent for alcohols. The choice of CDA should always be guided by the specific nature of the analyte and the analytical tools available.
References
-
Latypov, Sh. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569–8577. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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A Senior Application Scientist's Guide to Chiral Derivatization Reagents: A Comparative Analysis of Cost and Efficiency
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging task. While direct chiral chromatography is a powerful technique, indirect methods using chiral derivatization reagents (CDRs) offer a robust and cost-effective alternative. This guide provides an in-depth, objective comparison of commonly used chiral derivatization reagents, focusing on their cost, efficiency, and practical application for the analysis of chiral amines, alcohols, and carboxylic acids. By understanding the underlying principles and practical nuances of these reagents, you can make informed decisions to optimize your chiral separations.
The Enduring Relevance of Chiral Derivatization
The fundamental principle of chiral derivatization is the conversion of a mixture of enantiomers, which are physically indistinguishable in an achiral environment, into a mixture of diastereomers.[1] These diastereomers possess distinct physical and chemical properties, allowing for their separation using standard achiral chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), or for direct analysis by nuclear magnetic resonance (NMR) spectroscopy.[1][2]
The primary advantages of this approach include:
-
Cost-Effectiveness: Achiral columns are generally less expensive and more robust than their chiral counterparts.
-
Method Flexibility: Established and well-understood achiral separation methods can be readily employed.
-
Enhanced Sensitivity: Many derivatization reagents introduce chromophores or fluorophores, significantly improving detection limits.
However, successful chiral derivatization is not without its challenges. Key considerations include the prevention of kinetic resolution, where one enantiomer reacts faster than the other, and the potential for racemization of either the analyte or the reagent during the derivatization process.[1] Ensuring the high optical purity of the derivatizing agent is also paramount to obtaining accurate results.[1] A common strategy to mitigate kinetic resolution is the use of an excess of the chiral derivatization reagent.[1]
Comparative Analysis of Leading Chiral Derivatization Reagents
This section provides a detailed comparison of several widely used chiral derivatization reagents, categorized by the functional group they target. The efficiency of these reagents is evaluated based on reported separation factors (α) and resolution factors (Rs), which are key indicators of the degree of separation between the two diastereomers.
For Chiral Amines and Amino Acids
The derivatization of chiral primary and secondary amines is a common requirement in pharmaceutical and biological analysis. Several reagents have proven to be highly effective for this purpose.
| Reagent | Typical Application | Analytical Technique | Key Advantages | Potential Disadvantages |
| Marfey's Reagent (FDAA) | Amino Acids, Primary & Secondary Amines | HPLC-UV/MS | Excellent resolution for amino acids, strong chromophore for UV detection. | Can be suboptimal for general amine analysis, potential for reagent-related peaks to interfere with analyte peaks.[2][3] |
| (-)-Menthyl Chloroformate | Primary & Secondary Amines | GC-FID/MS | Forms volatile derivatives suitable for GC, good resolution for a range of amines. | Reaction times can be longer than other methods. |
| N-Trifluoroacetyl-L-prolyl chloride (TPC) | Primary & Secondary Amines | GC-FID/MS | Forms volatile and stable derivatives, widely used for amphetamine analysis. | Optical purity of the reagent can be a concern, potentially leading to inaccurate enantiomeric ratios. |
Efficiency Data for Chiral Amine Derivatization (GC)
| Analyte | Derivatizing Reagent | Separation Factor (α) | Resolution (Rs) |
| 2-Aminooctane | N-Trifluoroacetyl-L-prolyl chloride (TPC) | 1.04 | 1.02 |
| 2-Aminooctane | Isopropyl isocyanate | 1.05 | 1.58 |
Data sourced from a study on a proline chiral stationary phase, highlighting the impact of the derivatizing group on separation.[4]
Experimental Protocol: Derivatization of a Primary Amine with (-)-Menthyl Chloroformate for GC Analysis
This protocol is a representative example for the derivatization of a primary amine.
-
Sample Preparation: Dissolve the amine sample in a suitable basic buffer.
-
Reagent Preparation: Prepare a solution of (-)-menthyl chloroformate in an aprotic solvent (e.g., dichloromethane).
-
Reaction: In a reaction vial, mix the amine solution with an excess of the chloroformate solution. Vortex the mixture vigorously for 1-5 minutes at room temperature.
-
Extraction: Add an immiscible organic solvent, such as hexane, to the reaction mixture and shake to extract the derivatized amine.
-
Phase Separation: Allow the layers to separate and carefully collect the organic layer containing the diastereomeric carbamates.
-
Analysis: Inject an aliquot of the organic layer into the GC system equipped with a standard achiral column.
For Chiral Alcohols
The determination of the enantiomeric purity of chiral alcohols is crucial in asymmetric synthesis and natural product chemistry. Mosher's acid and its derivatives are the gold standard for this application, particularly for NMR analysis.
| Reagent | Typical Application | Analytical Technique | Key Advantages | Potential Disadvantages |
| Mosher's Acid Chloride (MTPA-Cl) | Primary & Secondary Alcohols | NMR, HPLC | Well-established method for determining absolute configuration by NMR, diastereomers often well-resolved by HPLC. | Can be expensive, requires careful handling due to its reactivity. |
| O-Acetyl-L-mandelic acid | Alcohols | NMR, HPLC | Can be used as a chiral resolving agent and a chiral NMR shift reagent. | Less common than Mosher's acid, may require more method development. |
Causality in NMR Analysis with Mosher's Acid: The separation of signals in the NMR spectrum of diastereomeric Mosher's esters arises from the anisotropic effect of the phenyl ring of the MTPA moiety. The different spatial arrangement of the substituents at the chiral center of the alcohol relative to the MTPA phenyl ring leads to differential shielding or deshielding of the protons, resulting in distinct chemical shifts.
Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride for NMR Analysis
-
Sample Preparation: Dissolve the chiral alcohol (approximately 5-10 mg) in anhydrous pyridine or a mixture of anhydrous dichloromethane and pyridine in an NMR tube.
-
Reagent Addition: Add a slight excess (1.1-1.5 equivalents) of (R)- or (S)-Mosher's acid chloride to the NMR tube.
-
Reaction: Cap the NMR tube and mix the contents thoroughly. Allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or NMR.
-
Analysis: Directly acquire the 1H NMR spectrum of the reaction mixture. For determination of absolute configuration, prepare separate derivatives using both (R)- and (S)-Mosher's acid chloride.
For Chiral Carboxylic Acids
Chiral carboxylic acids are prevalent in pharmaceuticals and natural products. Their derivatization often involves the formation of diastereomeric amides or esters.
| Reagent | Typical Application | Analytical Technique | Key Advantages | Potential Disadvantages |
| Chiral Amines (e.g., (R)-1-Phenylethylamine) | Carboxylic Acids | HPLC-UV/MS | Forms stable diastereomeric amides, a wide variety of chiral amines are commercially available. | Amide bond formation may require coupling agents, and subsequent cleavage to recover the acid can be harsh.[5] |
| 1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Carboxylic Acids (after conversion to an amine) | HPLC-Fluorescence | Highly fluorescent tag for sensitive detection. | Requires conversion of the carboxylic acid to an amine first. |
| (S)-Naproxen-NHS ester | Amines and Alcohols | HPLC-UV/Fluorescence | Naproxen moiety provides good chromophore and fluorophore. | Primarily for amines and alcohols, but can be adapted for carboxylic acids via coupling to an amino-functionalized linker. |
Experimental Protocol: Derivatization of a Chiral Carboxylic Acid with a Chiral Amine for HPLC Analysis
-
Activation of Carboxylic Acid: Dissolve the chiral carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, NHS) and stir at room temperature for 30-60 minutes to form an active ester.
-
Amide Formation: Add an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete.
-
Work-up: Quench the reaction, and purify the diastereomeric amides by extraction and/or flash chromatography.
-
Analysis: Dissolve the purified diastereomers in a suitable solvent and inject into an HPLC system equipped with a standard achiral column (e.g., C18).
Cost-Effectiveness Analysis
While the initial purchase price of a chiral derivatization reagent is a factor, a true cost-effectiveness analysis must consider the amount of reagent required per reaction, reaction times, and the potential for improved sensitivity which may reduce the amount of sample needed.
| Reagent | Approximate Cost (per gram) | Typical Amount per Reaction | Estimated Cost per Reaction | Notes |
| Mosher's Acid Chloride | ~$200 - $400 | ~10-20 mg | ~$2 - $8 | Higher initial cost, but small quantities are typically used, especially for NMR analysis. |
| Marfey's Reagent (FDAA) | ~$250 - $500 | ~1-5 mg | ~$0.25 - $2.50 | Cost-effective for HPLC applications where smaller sample sizes are used. |
| (-)-Menthyl Chloroformate | ~$50 - $150 | ~20-50 µL | <$1 | Generally the most economical option for GC applications. |
Note: Prices are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, TCI Chemicals, Alfa Chemistry) and can vary significantly based on purity, quantity, and supplier. The estimated cost per reaction is a rough calculation and will depend on the specific experimental conditions.
Safety and Handling
Chiral derivatization reagents are often reactive and require careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Mosher's Acid Chloride (and other acid chlorides): Corrosive and moisture-sensitive. Handle in a fume hood and store in a desiccator.[6]
-
Marfey's Reagent (FDAA): Can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE).[7]
-
Chloroformates: Toxic and corrosive. Handle with care in a well-ventilated fume hood.
Conclusion and Future Perspectives
The choice of a chiral derivatization reagent is a critical decision in the development of robust and efficient methods for enantiomeric separation. This guide has provided a comparative overview of some of the most common and effective reagents available. For chiral amines, Marfey's reagent remains a popular choice for HPLC analysis of amino acids, while chloroformates and TPC are well-suited for GC applications. For chiral alcohols, Mosher's acid is the undisputed leader for NMR-based determination of absolute configuration. The derivatization of chiral carboxylic acids often relies on the formation of diastereomeric amides with chiral amines.
The field of chiral analysis is continually evolving, with new reagents and methodologies being developed to improve efficiency, sensitivity, and sustainability. As you move forward with your research, consider the specific requirements of your analyte, the analytical instrumentation available, and the overall cost-effectiveness of the chosen method. By applying the principles and practical guidance outlined in this guide, you will be well-equipped to tackle the challenges of chiral separation and contribute to the advancement of your field.
References
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
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Chiral derivatizing agent - Wikipedia. [Link]
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Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. [Link]
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Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols - Letters in Applied NanoBioScience. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
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C3 and 2D C3 Marfey’s Methods for Amino Acid Analysis in Natural Products - ACS Publications. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF - ResearchGate. [Link]
-
Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis | ACS Applied Materials & Interfaces - ACS Publications. [Link]
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]
-
Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC - NIH. [Link]
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Shifting the Paradigm: The Unseen Advantages of Non-Fluorinated Derivatizing Agents in ¹H NMR Analysis
A Senior Application Scientist's Guide to Enhancing Chiral Recognition and Simplifying Spectral Analysis
In the realm of stereochemical analysis, particularly for determining enantiomeric excess (ee) and assigning absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool.[1][2] For decades, the go-to strategy has involved the use of chiral derivatizing agents (CDAs), which convert a mixture of enantiomers into diastereomers, rendering them distinguishable by NMR.[3] Among these, fluorinated agents, most notably Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA), have enjoyed a privileged status.[3][4][5] The rationale has been clear: the ¹⁹F nucleus offers a wide chemical shift range and high sensitivity, promising clean, easily interpretable spectra.
However, an over-reliance on this fluorine-centric approach can obscure a landscape of powerful, and often superior, non-fluorinated alternatives. This guide, grounded in experimental evidence and practical insights, illuminates the significant advantages of non-fluorinated derivatizing agents in ¹H NMR analysis. We will explore how these agents can mitigate spectral complexity, enhance resolution through alternative mechanisms, and ultimately provide a more robust and efficient workflow for researchers in drug development and synthetic chemistry.
The Fluorine Conundrum: Re-evaluating the Gold Standard
While ¹⁹F NMR offers undeniable benefits, its application through fluorinated CDAs in ¹H NMR analysis is not without its drawbacks. The very presence of the highly electronegative fluorine atoms can introduce complexities:
-
Signal Broadening: The large chemical shift anisotropy (CSA) of the ¹⁹F nucleus can lead to significant line broadening, especially at higher magnetic fields, potentially obscuring fine details in the ¹H spectrum.
-
Complex Coupling Patterns: ¹H-¹⁹F couplings can introduce additional complexity to the proton spectrum, making interpretation more challenging, particularly for molecules with already crowded spectral regions.
-
Limited Structural Diversity: The synthesis of novel fluorinated CDAs can be challenging, limiting the available structural diversity needed to effectively resolve a wide range of chiral analytes.[6][7]
These challenges necessitate a critical re-evaluation of our analytical strategies and a deeper look into the capabilities of their non-fluorinated counterparts.
The Ascendancy of Non-Fluorinated Agents: Clarity, Versatility, and Simplicity
Non-fluorinated derivatizing agents offer a compelling alternative by leveraging different structural features and interaction mechanisms to achieve enantiodiscrimination. Their primary advantages lie in the simplification of the resulting ¹H NMR spectra and the potential for greater versatility.
-
Cleaner ¹H Spectra: By eliminating ¹H-¹⁹F couplings, non-fluorinated CDAs produce cleaner, more easily interpretable ¹H NMR spectra. This is particularly advantageous when analyzing complex molecules with multiple stereocenters or overlapping proton signals.[1]
-
Exploiting Anisotropic Effects: Many non-fluorinated agents, such as those incorporating aromatic moieties like naphthyl or phenyl groups, induce significant chemical shift dispersion through anisotropic effects.[8][9] These agents create a well-defined magnetic environment around the newly formed diastereomers, leading to substantial separation of key proton signals.
-
Broader Applicability: The synthetic accessibility of non-fluorinated scaffolds allows for a wider array of functionalities to be incorporated. This facilitates the design of bespoke CDAs tailored to specific classes of analytes (e.g., alcohols, amines, carboxylic acids), enhancing the probability of successful chiral resolution.
Comparative Analysis: Non-Fluorinated vs. Fluorinated Derivatizing Agents
To provide a clear, evidence-based comparison, let's consider the derivatization of a racemic secondary alcohol, (±)-1-phenylethanol, with a traditional fluorinated agent (Mosher's acid chloride) and a representative non-fluorinated agent, (R)-(-)-1-(1-Naphthyl)ethyl isocyanate.
| Feature | Fluorinated Agent (Mosher's Acid) | Non-Fluorinated Agent (Naphthylethyl Isocyanate) |
| ¹H Spectrum Complexity | Increased due to ¹H-¹⁹F coupling. | Reduced, cleaner baseline and simpler multiplets. |
| Mechanism of Separation | Primarily electronic effects of CF₃ group. | Anisotropic effects of the naphthyl ring. |
| Diagnostic Protons | Protons α and β to the stereocenter. | Protons experiencing the shielding/deshielding cones of the naphthyl group. |
| Potential for Overlap | High, especially in aromatic regions. | Lower, as key signals are often shifted into clearer regions. |
| Ease of Synthesis | Can be synthetically demanding. | Generally more straightforward and versatile. |
Experimental Workflow: Enantiomeric Excess Determination using a Non-Fluorinated Agent
This section provides a detailed protocol for the derivatization of a chiral alcohol with (R)-(-)-1-(1-Naphthyl)ethyl isocyanate and subsequent ¹H NMR analysis. This workflow is designed to be a self-validating system, ensuring accuracy and reproducibility.
Diagram of the Experimental Workflow
Caption: Workflow for ee determination using a non-fluorinated CDA.
Step-by-Step Protocol
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10 mg of the racemic alcohol into a clean, dry NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃).
-
-
Addition of the Derivatizing Agent:
-
Add 1.1 equivalents of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate to the NMR tube. The slight excess ensures complete derivatization of the analyte.
-
-
Catalysis and Reaction:
-
Add a catalytic amount (approximately 0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective catalyst for this type of urethane formation.
-
Cap the NMR tube and vortex gently for 1-2 minutes.
-
Allow the reaction to proceed at room temperature for 15-20 minutes. The reaction is typically rapid and quantitative under these conditions.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis and ee Calculation:
-
Identify a well-resolved proton signal that is clearly split into two distinct peaks, corresponding to the two diastereomers. Often, the proton on the carbon bearing the newly formed urethane linkage is a good candidate.
-
Carefully integrate the two diastereomeric signals.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
-
The Rise of Chiral Solvating Agents: A Non-Covalent Alternative
It is also crucial to acknowledge the role of chiral solvating agents (CSAs) as a powerful non-derivatizing alternative.[8][9] Unlike CDAs, which form covalent bonds, CSAs form transient, non-covalent diastereomeric complexes with the analyte.[1][6] This approach offers the significant advantage of being non-destructive and requiring no reaction or workup.[9]
Non-fluorinated CSAs, such as (R)-1,1'-bi-2-naphthol, have proven effective in resolving a variety of chiral compounds, including amines.[10] The enantiodiscrimination arises from differential interactions (e.g., hydrogen bonding, π-π stacking) between the enantiomers and the chiral environment of the CSA.
Diagram of Chiral Solvating Agent Mechanism
Caption: Mechanism of enantiodiscrimination by a Chiral Solvating Agent.
Conclusion: A Call for a Broader Analytical Toolkit
While fluorinated derivatizing agents will undoubtedly remain a valuable tool in the analytical chemist's arsenal, a more nuanced and informed approach is warranted. Non-fluorinated derivatizing agents, and their non-covalent counterparts, chiral solvating agents, offer significant advantages in terms of spectral simplicity, versatility, and ease of use. By understanding the principles behind their efficacy and embracing a broader range of analytical strategies, researchers can enhance the accuracy, efficiency, and robustness of their stereochemical analyses. The future of high-fidelity NMR analysis lies not in a singular "gold standard," but in the intelligent application of a diverse and well-characterized toolkit.
References
-
Berti, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]
-
Ribeiro, C. M., & Tormena, C. F. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]
-
Bull, J. A., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Lesot, P., et al. (2024). Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Available at: [Link]
-
Bruker. (n.d.). Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and Isomer Content. Available at: [Link]
-
Liu, Y., et al. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Chemical Science. Available at: [Link]
-
Gouilleux, B., et al. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
John, C., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]
-
Berti, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
-
Ananikov, V. P., & Orlov, N. V. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications. Available at: [Link]
-
Mosher, H. S., et al. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. Available at: [Link]
-
Riguera, R., & Seco, J. M. (2008). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
-
Navrátilová, H. (2001). Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. Chirality. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
